molecular formula C9H9NS B1584111 3,5-Dimethylphenyl isothiocyanate CAS No. 40046-30-8

3,5-Dimethylphenyl isothiocyanate

Cat. No. B1584111
CAS RN: 40046-30-8
M. Wt: 163.24 g/mol
InChI Key: DSMXCADWIFIJEX-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl isothiocyanate is a chemical compound with the molecular formula C9H9NS and a molecular weight of 163.239 . It is also known by its IUPAC name 1-isothiocyanato-3,5-dimethylbenzene .


Synthesis Analysis

Isothiocyanates, including 3,5-Dimethylphenyl isothiocyanate, can be synthesized from amines using various methods . One common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done either as a one-pot process or a two-step approach .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylphenyl isothiocyanate consists of a phenyl ring substituted with two methyl groups at the 3 and 5 positions and an isothiocyanate group .


Physical And Chemical Properties Analysis

3,5-Dimethylphenyl isothiocyanate is a liquid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

  • Chemical Synthesis

    • Isothiocyanates, including “3,5-Dimethylphenyl isothiocyanate”, are important organic synthetic intermediates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
    • A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
  • Biological Research

    • Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They are also important reagents in biochemistry such as fluorescein isothiocyanate (FITC), which is used in biological assays of DNA and proteins .
    • Phenyl isothiocyanate is useful for sequencing amino acids in peptides (Edman degradation) . During this process, it reacts with the N-terminal amino group, and the amino-terminal residue is labeled and cleaved from the peptide as phenylthiohydantoin .
  • Pharmacological Properties

    • Isothiocyanate-containing compounds have been reported to exhibit a wide range of pharmacological properties, including antioxidant , antimicrobial , antibacterial , anti-inflammatory , antifeedant , anticancer , antiproliferative , and enzyme-inhibitory effects against HIV .
  • Agrochemicals

    • Isothiocyanates are generated by members of the Brassica family and act as defense chemicals against herbivorous insects , bacteria , and fungi . Therefore, isothiocyanates can be used as agrochemicals .
  • Synthesis of Heterocyclic Compounds

    • In synthetic chemistry, isothiocyanate has emerged as a valuable building block in the synthesis of thiourea , N-trifluoromethyl amine , and various heterocyclic compounds .
  • Biochemistry Reagents

    • They are also important reagents in biochemistry such as fluorescein isothiocyanate (FITC), which is used in biological assays of DNA and proteins .
  • Flavor Research

    • Isothiocyanates occur widely in nature and are of interest in food science and medical research . Vegetable foods with characteristic flavors due to isothiocyanates include bok choy, broccoli, cabbage, cauliflower, kale, wasabi, horseradish, mustard, radish, Brussels sprouts, watercress, papaya seeds, nasturtiums, and capers . These species generate isothiocyanates in different proportions, and so have different, but recognizably related, flavors .
  • Coordination Chemistry

    • Isothiocyanate and its linkage isomer thiocyanate are ligands in coordination chemistry . Thiocyanate is a more common ligand .

Safety And Hazards

3,5-Dimethylphenyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

1-isothiocyanato-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMXCADWIFIJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193111
Record name 3,5-Dimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylphenyl isothiocyanate

CAS RN

40046-30-8
Record name 3,5-Dimethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylphenyl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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